molecular formula C16H16N2O3 B5714569 2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide

2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide

Cat. No. B5714569
M. Wt: 284.31 g/mol
InChI Key: MBBWQCCEPLDAKC-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is a yellow crystalline powder that has a molecular formula of C16H16N2O3. This compound has been the subject of several research studies due to its potential applications in the field of medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. These effects suggest that this compound has potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide in lab experiments is its high purity and stability. This compound has been synthesized using a well-established method that yields high purity and high yield. In addition, this compound has been found to be stable under various storage conditions.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound in aqueous solutions. However, this limitation can be overcome by using appropriate solvents or formulation techniques.

Future Directions

There are several future directions for the research on 2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide. One direction is to investigate its potential applications in the treatment of inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to understand its interactions with COX enzymes and other molecular targets. In addition, the synthesis method can be further optimized to improve the yield and purity of this compound. Finally, the antimicrobial activity of this compound can be explored further to identify its potential applications in the field of microbiology.
Conclusion
This compound is a chemical compound that has potential applications in the field of medicine and pharmaceuticals. Its synthesis method has been optimized to yield high purity and high yield. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as antimicrobial activity against various bacterial strains. Its mechanism of action involves the inhibition of COX enzymes, resulting in the reduction of inflammation, pain, and fever. Further research is needed to explore the potential applications of this compound in the treatment of various diseases and to understand its mechanism of action in more detail.

Synthesis Methods

The synthesis of 2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified by recrystallization to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-methyl-N-(4-methylbenzyl)-3-nitrobenzamide has been found to have potential applications in the field of medicine and pharmaceuticals. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-17-16(19)14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWQCCEPLDAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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